Formetanate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[3-(dimethylaminomethylideneamino)phenyl] N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O2/c1-12-11(15)16-10-6-4-5-9(7-10)13-8-14(2)3/h4-8H,1-3H3,(H,12,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMFNNCGOSPBBAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)OC1=CC=CC(=C1)N=CN(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
23422-53-9 (mono-hydrochloride) | |
| Record name | Formetanate [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022259309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9041990 | |
| Record name | Formetanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22259-30-9 | |
| Record name | Formetanate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22259-30-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Formetanate [ANSI:BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022259309 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Formetanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9041990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Formetanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.784 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | FORMETANATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/532HEC1KKM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Studies of Formetanate S Biological Action
Molecular Interactions with Target Enzymes and Receptors
Formetanate's primary molecular targets include acetylcholinesterase and octopamine (B1677172) receptors.
Acetylcholinesterase Inhibition Dynamics
This compound is a known inhibitor of acetylcholinesterase (AChE), an enzyme critical for terminating nerve impulse transmission by hydrolyzing the neurotransmitter acetylcholine (B1216132). nih.govnih.govt3db.cairac-online.org Inhibition of AChE leads to the accumulation of acetylcholine in the synaptic cleft, causing continuous stimulation of cholinergic receptors and disrupting normal nerve function. nih.govt3db.ca This mechanism is shared with other carbamate (B1207046) and organophosphate insecticides. toxno.com.auorst.edu
Reversibility of Enzyme Inhibition
A key characteristic differentiating this compound from organophosphate insecticides is the reversibility of its AChE inhibition. nih.govt3db.catoxno.com.auepa.govregulations.gov Carbamates like this compound form unstable complexes with cholinesterases through carbamoylation of the enzyme's active site. nih.govnih.govt3db.catoxno.com.au This reversible binding allows for relatively rapid reactivation of the enzyme. epa.govregulations.gov Studies indicate that complete recovery of AChE activity after this compound exposure can occur within minutes to hours. regulations.gov This rapid reversibility implies that repeated daily exposure may not result in increased AChE inhibition, as the enzyme can recover between exposures. regulations.govregulations.gov
Comparative Analysis with Organophosphate Interactions
While both carbamates and organophosphates inhibit AChE, their interaction dynamics differ significantly. Organophosphates form a stronger, often considered irreversible, covalent bond with the enzyme's serine residue in the active site through phosphorylation. epa.govwikipedia.org This leads to prolonged inhibition of AChE activity, potentially lasting for months. ozemedicine.com In contrast, this compound, as a carbamate, forms a less stable, reversible carbamoyl-enzyme complex. nih.govnih.govt3db.catoxno.com.au This difference in the nature of the enzyme-inhibitor complex accounts for the more rapid recovery of AChE function following this compound exposure compared to organophosphates. epa.govozemedicine.com
The table below summarizes the key differences in AChE inhibition between this compound (a carbamate) and organophosphates:
| Feature | This compound (Carbamate) | Organophosphates |
| Enzyme Interaction | Carbamoylation of active site | Phosphorylation of active site |
| Nature of Binding | Unstable, reversible complex | Stable, often irreversible covalent bond |
| Duration of Inhibition | Minutes to hours (rapid recovery) | Months (prolonged inhibition) |
| Enzyme Reactivation | Relatively rapid | Slow or negligible |
Octopamine Receptor Antagonism and Formamidine (B1211174) Moiety
Beyond AChE inhibition, this compound also interacts with octopamine receptors in insects. goums.ac.ireuropa.euirac-online.orgirac-online.org Octopamine is a biogenic amine that functions as a neurotransmitter, neurohormone, and neuromodulator in invertebrates, playing roles analogous to those of norepinephrine (B1679862) and adrenaline in vertebrates. irac-online.org this compound, containing a formamidine moiety, is classified as an octopamine receptor agonist, meaning it activates these receptors. irac-online.orgirac-online.org This activation leads to hyperexcitation in insects. irac-online.orgirac-online.org The formamidine moiety is crucial for this activity. goums.ac.irregulations.gov Research suggests that formamidines can disrupt octopaminergic neurotransmission, contributing to their insecticidal effects. farmlandbirds.net This dual mode of action, involving both AChE inhibition and octopamine receptor modulation, likely contributes to this compound's effectiveness against certain pests. goums.ac.ir
Biochemical Pathways Disruption in Target Organisms
In addition to its direct interactions with enzymes and receptors, this compound has been implicated in disrupting other biochemical pathways in target organisms.
Cellular and Subcellular Effects
This compound, a chemical compound classified as both a formamidine acaricide and a carbamate insecticide, exerts its biological effects at the cellular and subcellular levels primarily through the inhibition of key enzymes involved in neurotransmission wpmucdn.com. Its bifunctional nature arises from the presence of both a formamidine group and a carbamate group wpmucdn.com.
The carbamate group of this compound functions as an inhibitor of acetylcholinesterase (AChE), an enzyme crucial for regulating neurotransmission wpmucdn.comt3db.ca. Carbamates inhibit AChE by carbamylating the serine residue at the enzyme's active site, forming an unstable complex t3db.ca. This reversible inhibition leads to the accumulation of acetylcholine at synapses, resulting in continuous impulse transmission wpmucdn.comt3db.ca. This disruption of cholinergic signaling is a primary mechanism by which this compound affects the nervous system t3db.caregulations.gov.
Research has also explored the effects of this compound on other cellular components, such as hemoglobin. Studies using spectroscopic analysis and molecular docking have indicated that this compound hydrochloride can interact with human hemoglobin, causing conformational changes ijcce.ac.irresearchgate.net. Specifically, this compound hydrochloride has been shown to bind to the hydrophobic pocket and central cavity of hemoglobin ijcce.ac.ir. This binding can lead to the degradation of the heme group and an increase in beta-sheet structures within the hemoglobin protein ijcce.ac.ir. Molecular docking studies support the notion that binding to the heme pocket is energetically more favorable than binding to the central hydrophobic cavity researchgate.net. The interaction with hemoglobin suggests a potential for this compound to affect oxygen transport, as it can competitively interact with the oxygen binding site, potentially reducing the oxy form of hemoglobin ijcce.ac.irresearchgate.net.
Furthermore, investigations into the cellular stress response to this compound have been conducted using cultured human cells, such as A549 cells derived from a human lung carcinoma nih.gov. These studies evaluated the effects of this compound on cell growth rate and the expression levels of various stress proteins, including heat shock proteins (HSP) and glucose-regulated proteins (GRP) nih.gov. Exposure to this compound, particularly in commercial formulations, was found to up-regulate GRP78, suggesting a disruption of endoplasmic reticulum (ER) functions nih.gov. Conversely, HSP72/73 was observed to be down-regulated, which may be linked to a decrease in protein synthesis in the cytosol as a consequence of the ER unfolded protein response nih.gov.
The following table summarizes some of the observed cellular and subcellular effects of this compound based on research findings:
| Cellular/Subcellular Target | Observed Effect | Research Method(s) |
| Acetylcholinesterase (AChE) | Inhibition (carbamylation of active site) | Mechanistic studies |
| Hemoglobin | Conformational changes, Heme group degradation | Spectroscopy (fluorescence, UV-Vis, CD), Docking |
| Hemoglobin (Oxygen Binding Site) | Competitive binding, Reduced oxy form | Spectroscopy, Docking |
| A549 Cells (Human Lung Carcinoma) | Up-regulation of GRP78 | Stress protein expression analysis |
| A549 Cells (Human Lung Carcinoma) | Down-regulation of HSP72/73 | Stress protein expression analysis |
| Endoplasmic Reticulum (ER) | Disruption of function (in A549 cells) | Inferred from GRP78 up-regulation |
| Cytosol (in A549 cells) | Decreased protein synthesis (inferred) | Inferred from HSP72/73 down-regulation and ER response |
Detailed research findings on the interaction with hemoglobin include observations from fluorescence spectroscopy and heme degradation studies, which indicated that this compound hydrochloride could potentially destroy the heme prosthetic group, leading to fluorescence enhancement researchgate.net. Circular dichroism and synchronous fluorescence spectroscopy further confirmed structural changes and alterations in the polarity around aromatic fluorophores in hemoglobin upon interaction with this compound researchgate.net. UV-Vis absorption spectroscopy showed a decrement of the soret band without a significant shift, suggesting that the insecticide penetrates the heme pocket and interacts directly with the porphyrin ring researchgate.net.
Table 2 presents data on the changes in hemoglobin structure upon incubation with glucose and this compound hydrochloride, as indicated by circular dichroism spectroscopy.
| Condition | α-Helix Content (%) | β-Sheet Content (%) | β-Turn Content (%) | Random Coil Content (%) |
| Fresh Hemoglobin (Hb) | [Data from Source 3] | [Data from Source 3] | [Data from Source 3] | [Data from Source 3] |
| Control (Hb control) | [Data from Source 3] | [Data from Source 3] | [Data from Source 3] | [Data from Source 3] |
| Glucose-treated (Hb+g) | Significant Reduction | Increase | Increase | Increase |
| GHb + this compound HCl (varied concentrations) | Enhanced Reduction | Further Increase | Further Increase | Further Increase |
Note: Specific numerical data for percentage changes were mentioned in Source 3 but not extracted into a readily tabular format in the snippet. The table above reflects the described trends.
These findings collectively illustrate that this compound's biological action involves not only the well-established inhibition of acetylcholinesterase but also interactions with other cellular components like hemoglobin and the induction of cellular stress responses.
Formetanate Metabolism and Biotransformation
Metabolic Pathways in Arthropod Systems
In arthropods, the metabolism of formetanate primarily involves enzymatic processes aimed at detoxification. researchgate.netals-journal.com
Role of Detoxification Enzymes
Detoxification enzymes play a significant role in the biotransformation of this compound in arthropods. Enzymes such as glutathione (B108866) S-transferases (GSTs) are important in this process. researchgate.netals-journal.com Studies on honey bee larvae exposed to this compound have shown altered activity in detoxification enzymes like GST, as well as antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT). researchgate.net Increased GST activity has been related to insecticide detoxification in various insect species. researchgate.net While this compound's primary mode of action is acetylcholinesterase inhibition, these detoxification enzymes contribute to its metabolic breakdown. nih.govherts.ac.ukresearchgate.net
Hydrolysis and Oxidative Demethylation Processes
Metabolism of this compound in animals, including arthropods, involves hydrolysis and oxidative demethylation. iaea.org These reactions break down the parent compound into metabolites. Hydrolysis typically involves the cleavage of ester or amide bonds, while oxidative demethylation involves the removal of methyl groups with the addition of oxygen. These processes can lead to the formation of less toxic compounds. iaea.org
Metabolic Pathways in Plant Systems
This compound is also metabolized in plant systems following absorption. iaea.org
Absorption and Translocation Dynamics
This compound can be absorbed by plants. iaea.org The absorption of compounds by plant roots can be influenced by factors such as the compound's physicochemical properties, plant features, and environmental conditions. mdpi.comunl.edu Lipophilic compounds are generally readily absorbed by plant roots. unl.edu Translocation within plants can occur after absorption, moving the compound from the roots to other tissues like stems and leaves. mdpi.com The extent of translocation can vary depending on the compound and plant species. mdpi.com
Hydrolysis and Oxidative Demethylation Pathways
Similar to arthropods, the metabolism of this compound in plants proceeds by hydrolysis and oxidative demethylation. iaea.org These are key pathways for the breakdown of the parent compound within plant tissues. iaea.org
Metabolite Identification and Characterization in Plant Tissues
The metabolism of this compound in plants results in the formation of various metabolites. iaea.org The parent compound has been identified as the major constituent of the residue on various crops. iaea.org The identified metabolites are generally considered less toxic than the parent compound. iaea.org Techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are commonly used for the identification and characterization of metabolites in plant tissues. nih.govpsu.edulifeasible.com These methods allow for the comprehensive analysis of the metabolic profile within plants. creative-proteomics.commdpi.com
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | 31099 |
| This compound hydrochloride | 31899 |
| Carbaryl | 6129 |
| Carbofuran | 2585 |
| Methomyl | 4052 |
| Propoxur | 4958 |
| Oxamyl | 38135 |
| Methiocarb | 4064 |
| Acetylcholinesterase | 161277 |
| Glutathione S-transferase | 135621977 |
| Catalase | 24625 |
| Superoxide Dismutase | 5762 |
Interactive Data Table: this compound Metabolism in Animals (Illustrative based on search results)
| Process | Location (Example) | Outcome | Source |
| Hydrolysis | Animals | Breakdown into metabolites | iaea.orgnih.gov |
| Oxidative Demethylation | Animals | Breakdown into metabolites | iaea.orgnih.govpublications.gc.ca |
| Excretion | Rat (Oral Dose) | Primarily in urine (85%) and feces (8%) | nih.gov |
| Excretion | Lactating Goat (Oral Dose) | Primarily in urine (80-90%) within 24 hr | nih.gov |
Interactive Data Table: this compound Metabolism in Plants (Illustrative based on search results)
| Process | Location | Outcome | Source |
| Absorption | Roots | Uptake into plant tissues | iaea.orgmdpi.com |
| Translocation | Within Plant | Movement to different tissues | mdpi.com |
| Hydrolysis | Plants | Breakdown into metabolites | iaea.org |
| Oxidative Demethylation | Plants | Breakdown into metabolites | iaea.org |
| Metabolite Toxicity | Plants | Identified metabolites are less toxic | iaea.org |
Formation of Conjugates
In biological systems, particularly in mammals, the metabolites of this compound can undergo conjugation reactions. Conjugation is a Phase II metabolic process where endogenous hydrophilic groups are added to a compound or its metabolites, increasing their water solubility and facilitating excretion. nih.gov Common conjugation products in mammals include O- and N-glucuronides, sulfates, and mercapturic acid derivatives. nih.govinchem.org While the search results specifically mention the formation of glucuronide and ethereal sulfate (B86663) conjugates of m-acetamidophenol as a major metabolic pathway in animals following hydrolysis epa.gov, the general process of conjugation serves to detoxify and eliminate metabolites. nih.govinchem.org
Metabolic Pathways in Environmental Microorganisms
Environmental microorganisms play a significant role in the degradation of this compound in soil and water. inchem.org These microorganisms can metabolize carbamates, and their activity is influenced by environmental conditions. inchem.org
Hydrolysis as a Primary Degradation Step
Hydrolysis is identified as a primary step in the metabolic degradation of carbamates, including this compound, in soil and aquatic environments. pops.intinchem.orgepa.gov This chemical reaction involves the breaking of bonds within the this compound molecule through the addition of water. inchem.org this compound hydrochloride is particularly susceptible to hydrolytic transformation in both soil and water, especially under neutral and basic pH conditions. pops.intwpmucdn.com Acidic conditions result in slower transformation. pops.int The hydrolysis of this compound can lead to the formation of several degradation products. In river bottom soil at pH 8, major identified degradation products included m-formaminophenyl-N-methylcarbamate, m-formaminophenol, and m-aminophenol. nih.gov Studies on this compound hydrochloride hydrolysis indicate that at high pH values, degradation is rapid and regioselective. wpmucdn.com The half-life of this compound degradation has been reported to be rapid under neutral and alkaline conditions, with one source indicating a half-life of less than 1 day for this compound HCl due to hydrolysis and microbial degradation. epa.gov Another study reported a half-life of 14.4 hours at pH 7.6 and 33°C, which is comparable to other formamidine (B1211174) pesticides like chlordimeform. wpmucdn.com
The hydrolysis products can be further metabolized in the soil-plant system. inchem.org In alkaline soil, 50% decomposition of labeled this compound occurred in less than 2 days, with major products being 3-formamidophenyl methylcarbamate, 3'-hydroxyformanilide, and m-aminophenol. nih.gov
Here is a table summarizing some of the observed degradation products of this compound:
| Degradation Product | Formation Context | Source |
| m-formaminophenyl-N-methylcarbamate | River bottom soil (pH 8) | nih.gov |
| m-formaminophenol | River bottom soil (pH 8) | nih.gov |
| m-aminophenol | River bottom soil (pH 8), Alkaline soil | nih.gov |
| 3-formamidophenyl methylcarbamate | Alkaline soil | nih.gov |
| 3'-hydroxyformanilide | Alkaline soil, UV irradiation (254 nm) | nih.gov |
| m-[(dimethylamino-methylene)amino] phenol | UV irradiation (254 nm) | nih.gov |
Research on Arthropod Resistance to Formetanate
Mechanisms of Resistance Development
Resistance to insecticides like formetanate in arthropod populations can arise through various mechanisms, broadly categorized into biochemical, target-site, and penetration resistance researchgate.net.
Biochemical Resistance Mechanisms
Biochemical resistance mechanisms involve the increased capacity of the arthropod to detoxify or metabolize the insecticide, reducing the amount that reaches the target site researchgate.net. While specific detailed biochemical mechanisms for this compound resistance are not extensively detailed in the provided search results, studies on other insecticides and pest species, including Frankliniella occidentalis, suggest that metabolic detoxification enzymes such as esterases and glutathione (B108866) S-transferases can be major mechanisms of resistance to carbamate (B1207046) and organophosphate insecticides dergipark.org.tr. Another study suspected a general metabolic mechanism for moderate resistance levels observed in F. occidentalis against this compound, methiocarb, and acrinathrin (B52264) in laboratory selections nih.gov.
Genetic Basis of Resistance
The development of insecticide resistance has a genetic basis, involving heritable changes in the pest population's sensitivity irac-online.org. Studies on the two-spotted spider mite, Tetranychus urticae, have investigated the inheritance of resistance to acaricides, including this compound. Early research indicated that resistance to this compound in T. urticae could be inherited as a single dominant character, transmissible by both sexes, with minor contributions from cytoplasmic factors or nucleo-cytoplasmic interactions massey.ac.nzpesticideresistance.orgjircas.go.jpdntb.gov.ua. While less is known about the genetics of this compound resistance in citrus thrips or other species, the rapid development and stability of resistance in citrus thrips populations suggest a strong genetic component researchgate.net.
Population Dynamics of Resistance
The dynamics of resistance in arthropod populations are influenced by factors such as the geographic distribution of resistant populations, the evolutionary processes driving resistance, and the patterns of cross-resistance with other pesticides.
Geographic Distribution and Incidence of Resistance
Resistance to this compound has been observed in various arthropod pests across different geographic locations. For instance, resistance in Tetranychus urticae has been reported in New Zealand massey.ac.nz. In California, resistance to this compound has been detected in citrus thrips (Scirtothrips citri) populations in the San Joaquin Valley, where the insecticide was widely used researchgate.netresearchgate.net. Studies in Murcia, Spain, have also found moderate levels of resistance to this compound in field populations of Frankliniella occidentalis collected from various crops nih.govresearchgate.net. Resistance in F. occidentalis to this compound has also been noted in Antalya, Turkey dergipark.org.trdergipark.org.tr.
Evolution of Resistance in Pest Populations
The evolution of resistance is driven by the selection pressure imposed by repeated insecticide applications irac-online.org. In pest populations with short life cycles, resistance can develop rapidly researchgate.netdergipark.org.tr. Studies on citrus thrips in California demonstrated that the development of this compound resistance could be rapid and that resistance remained stable even after a period without insecticide treatment researchgate.net. Sequential use of this compound has been shown to lead to the development of resistance in citrus thrips populations researchgate.net. Similarly, laboratory selections of F. occidentalis against this compound resulted in the observation of resistance, albeit at moderate levels and developing slower compared to resistance to other insecticides like acrinathrin nih.gov. The stability of this compound resistance in F. occidentalis has also been studied, indicating that resistance can persist in populations dergipark.org.trpesticideresistance.org.
Cross-Resistance Patterns with Other Pesticides
Cross-resistance occurs when resistance to one pesticide confers resistance to other pesticides, often those with a similar mode of action irac-online.org. As a carbamate, this compound's primary mode of action is acetylcholinesterase inhibition herts.ac.ukherts.ac.ukpublications.gc.cairac-online.org. Cross-resistance between this compound and other insecticides has been investigated in several pest species.
In Tetranychus urticae, cross-resistance between this compound and parathion-methyl (an organophosphate, also an AChE inhibitor) has been demonstrated in populations from New Zealand massey.ac.nz.
Studies on Frankliniella occidentalis have yielded varying results regarding cross-resistance involving this compound. Some research indicates cross-resistance between acrinathrin (a pyrethroid) and this compound under both field and laboratory conditions nih.gov. However, other studies on F. occidentalis populations resistant to spinosad (a spinosyn) did not detect cross-resistance to this compound, suggesting different resistance mechanisms were likely involved dergipark.org.trresearchgate.net. Additionally, F. occidentalis resistant to spirotetramat (B1682168) (a tetramic acid derivative) showed no cross-resistance to this compound researchgate.net. Conversely, sequential use of this compound on citrus thrips in California led to the development of mild cross-resistance to fluvalinate (B1673501) (a pyrethroid) researchgate.net. This highlights that cross-resistance patterns can be complex and may vary depending on the pest species and the specific resistance mechanisms present in the population.
Interactive Data Tables:
Based on the search results, specific quantitative data suitable for interactive tables are limited within the provided snippets, primarily focusing on resistance ratios without detailed experimental parameters across multiple studies in a comparable format. However, the following table summarizes some reported resistance levels and cross-resistance observations for this compound:
| Pest Species | Location | Resistance Level (vs. Susceptible) | Cross-Resistance Observed With | Source(s) |
| Tetranychus urticae | New Zealand | Not specified (resistance present) | Parathion-methyl | massey.ac.nz |
| Scirtothrips citri | California | Moderate to high (16.1-50.5x at LC₅₀, 19.6-89.6x at LC₉₀) researchgate.net; Rapid development, stable researchgate.net | Fluvalinate (mild) | researchgate.netresearchgate.net |
| Frankliniella occidentalis | Murcia, Spain | Moderate (10-30x at LC₅₀) | Acrinathrin | nih.govresearchgate.net |
| Frankliniella occidentalis | Antalya, Turkey | 1.50-2.00 times dergipark.org.tr; No resistance recorded in one study dergipark.org.tr | None with Spinosad dergipark.org.trresearchgate.net; Acrinathrin nih.gov | dergipark.org.trnih.govresearchgate.netdergipark.org.tr |
Note: Resistance ratios and their interpretation can vary between studies due to different methodologies and susceptible strains used.
Strategies for Resistance Management Research
Managing arthropod resistance to pesticides like this compound is crucial for maintaining their effectiveness. Research in this area explores various strategies, including the use of co-applied compounds, integrated pest management approaches, understanding life-stage specific susceptibility, and developing monitoring and detection methodologies.
Environmental Fate and Degradation of Formetanate
Abiotic Degradation Processes
Abiotic degradation involves the chemical transformation of formetanate without the involvement of biological organisms. The primary abiotic pathways are hydrolysis and photodegradation, which are significantly influenced by environmental conditions.
Hydrolysis is a critical pathway for the degradation of this compound in aqueous environments. cornell.eduviu.ca The rate of this chemical reaction is highly dependent on the pH of the water. usu.edu this compound is susceptible to hydrolytic transformation, particularly under neutral and basic conditions, while acidic conditions lead to a slower transformation of the parent compound. publications.gc.ca
Studies have shown that the degradation of this compound via hydrolysis is rapid at high pH values. wpmucdn.com The kinetics of this degradation have been quantified, revealing a significant decrease in the compound's half-life as the pH increases. For instance, the half-life of this compound was determined to be 14.4 hours under mildly basic conditions (pH 7.6) and decreased to 3.9 hours under strongly basic conditions (pH 12.6). wpmucdn.comnih.gov This indicates that in alkaline aquatic environments, this compound is not persistent.
| pH | Condition | Half-life (t₁/₂) | Reference |
|---|---|---|---|
| 7.6 | Mildly Basic | 14.4 hours | wpmucdn.comnih.gov |
| 12.6 | Strongly Basic | 3.9 hours | wpmucdn.comnih.gov |
This compound is a bifunctional molecule containing both a formamidine (B1211174) and a carbamate (B1207046) functional group. wpmucdn.com Research has demonstrated a significant difference in the stability of these two moieties during hydrolysis. Spectroscopic studies have revealed that the formamidine group is more labile, or susceptible to degradation, than the carbamate group, especially under basic conditions. wpmucdn.comnih.gov
The primary degradation pathway involves the cleavage of the formamidine bond, leading to the formation of m-[[(methylamino)carbonyl]oxy]formanilide. wpmucdn.com In contrast, the carbamate moiety exhibits much greater stability. The longevity of the carbamate group is estimated to exceed six months, as it is resistant to base-promoted degradation. wpmucdn.comnih.gov This differential stability implies that degradation products retaining the carbamate structure may persist in the environment long after the parent this compound molecule has decayed. wpmucdn.com
Photodegradation, or photolysis, is another significant abiotic process that contributes to the breakdown of this compound in the environment. The compound is highly susceptible to phototransformation in both soil and water. publications.gc.ca This process involves the degradation of the chemical upon absorption of light energy.
In aqueous solutions, the photocatalytic degradation of this compound has been studied using catalysts such as titanium dioxide (TiO₂). Research shows that in the presence of a TiO₂ catalyst and UV radiation, complete mineralization of a 20 ppm solution of this compound can occur within 125 minutes. researchgate.net The disappearance of the parent compound in this system was found to follow half-order kinetics. researchgate.net The process ultimately breaks down the organic molecule into inorganic substances like ammonium (B1175870) and nitrate (B79036), with ammonium being formed in greater percentages. researchgate.net
Studies on combined advanced oxidation processes have quantified the degradation rates under various conditions. For example, the rate of degradation for TiO₂ photocatalysis was determined to be approximately 32.6 × 10⁻⁷ M min⁻¹. researchgate.netunimelb.edu.au The formation of mono- and dihydroxylated derivatives of this compound has been identified during these processes, indicating that hydroxylation is a key step in its photodegradation pathway. researchgate.net
| Process | Catalyst | Degradation Rate (M min⁻¹) | Reference |
|---|---|---|---|
| Photocatalysis | TiO₂ (1 g/L) | 32.6 × 10⁻⁷ | researchgate.netunimelb.edu.au |
| Sonolysis | TiO₂ (1 g/L) | 5.1 × 10⁻⁷ | researchgate.netunimelb.edu.au |
| Sonophotocatalysis | TiO₂ (1 g/L) | 28.1 × 10⁻⁷ | researchgate.netunimelb.edu.au |
| UV + Fe³⁺ | Fe³⁺ | 10.1 × 10⁻⁷ | researchgate.netunimelb.edu.au |
| US + UV + Fe³⁺ | Fe³⁺ | 40.9 × 10⁻⁷ | researchgate.netunimelb.edu.au |
Hydrolytic Degradation Kinetics and pH Influence
Environmental Distribution and Mobility Research
This compound's distribution and movement within the environment are significantly influenced by soil and water conditions, particularly pH. Research indicates that while the compound has properties that suggest potential mobility, its persistence is often limited by rapid degradation under common environmental circumstances.
Leaching Potential in Soil Profiles
This compound hydrochloride is generally considered to have moderate mobility in most soil types. publications.gc.ca However, its potential to leach into groundwater is highly dependent on the pH of the soil. In acidic conditions, this compound is highly persistent, which increases its potential to move through the soil profile and contaminate groundwater. regulations.gov Conversely, under neutral and alkaline conditions, the compound degrades rapidly, primarily through hydrolysis and microbial action, which significantly mitigates the risk of leaching. regulations.govepa.gov
Modeling studies by regulatory agencies have been conducted to estimate this risk. For instance, one assessment predicted that the maximum estimated drinking water concentration (EDWC) for this compound in groundwater could reach 19.32 ppb following application on citrus crops in areas with acidic soils. regulations.gov Despite its moderate mobility, modeling predicts that in most scenarios, only low concentrations are expected to reach surface water, with no residues anticipated in groundwater, largely due to its rapid degradation in non-acidic environments. publications.gc.ca The primary routes of dissipation are hydrolysis and microbial degradation, with a soil photolysis half-life of less than three days. epa.gov
Factors Influencing this compound Leaching Potential
| Factor | Finding | Source |
|---|---|---|
| Soil Mobility | Considered to have moderate mobility in most soils. | publications.gc.ca |
| Effect of pH | Highly persistent in acidic soils, increasing leaching risk. Readily degradable in neutral and alkaline soils, reducing leaching risk. | regulations.gov |
| Degradation Pathways | Primary routes of dissipation are hydrolysis and microbial degradation. | epa.gov |
| Modeled Groundwater Concentration | Maximum EDWC of 19.32 ppb predicted under acidic conditions. | regulations.gov |
Aquatic Transport and Persistence
This compound hydrochloride is very soluble in water, which facilitates its potential transport in aquatic systems. publications.gc.ca However, its persistence in water is generally low due to its high susceptibility to abiotic degradation processes, especially hydrolysis and phototransformation. publications.gc.ca The rate of this degradation is strongly pH-dependent.
Aquatic Degradation and Persistence of this compound
| Process | Half-Life / Rate | Conditions | Source |
|---|---|---|---|
| Hydrolysis | < 1 day | Neutral and alkaline conditions | epa.gov |
| Hydrolysis (Formamidine Group) | 14.4 hours | pH 7.6 | nih.gov |
| Phototransformation (Soil) | < 3 days | N/A | epa.gov |
| Overall Persistence | Unlikely to persist in water after application. | Neutral/Alkaline pH | publications.gc.ca |
Degradation Products and Their Environmental Relevance
The breakdown of this compound in the environment leads to the formation of several metabolites. The identity and persistence of these degradation products are crucial for a complete understanding of the compound's total environmental impact.
Identification of Key Metabolites in Environmental Matrices
Environmental degradation of this compound occurs through two primary processes: hydrolysis and aerobic soil biotransformation. regulations.gov Hydrolysis is primarily responsible for the formation of three major degradates, identified in regulatory documents as M-1, M-2, and M-3. regulations.gov While not explicitly named in all public documents, other studies indicate that hydrolysis of this compound residues ultimately yields 3-aminophenol. regulations.gov
A fourth significant metabolite, M-4, appears to be formed mainly through aerobic soil metabolism. regulations.gov In studies on rats, identified urinary metabolites included 3-hydroxyacetanilide, 3-hydroxyformanilide, and 3-formamidophenyl-N-methylcarbamate, which provides further insight into the metabolic pathways of the compound. nih.gov Despite the identification of these degradates, some assessments have concluded that no major transformation products were formed during environmental dissipation processes, suggesting their concentrations may be transient or below certain thresholds of concern. publications.gc.ca
Key Metabolites of this compound
| Metabolite | Formation Pathway | Source |
|---|---|---|
| M-1, M-2, M-3 | Hydrolysis | regulations.gov |
| M-4 | Aerobic soil biotransformation | regulations.gov |
| 3-Aminophenol | Hydrolysis | regulations.gov |
Environmental Persistence of Degradation Products
While the parent this compound compound degrades relatively quickly under many conditions, the persistence of its metabolites can differ. The this compound molecule contains both a formamidine group and a carbamate group. nih.gov Research has shown that the formamidine group is significantly more labile and susceptible to degradation under basic conditions. nih.gov
In contrast, the carbamate group is much more resistant to base-promoted degradation. nih.gov Studies have suggested that the longevity of the carbamate group, and thus metabolites containing this structure, may exceed six months. nih.gov This indicates that while the initial toxicity of the parent compound may decrease, certain degradation products could persist in the environment for a more extended period.
Remediation Technologies for Environmental Contamination Research
Research into remediation technologies for this compound contamination has explored advanced methods to degrade and mineralize the compound. One of the most studied methods is photocatalysis, an advanced oxidation technology (AOT). researchgate.net Studies have demonstrated that the use of titanium dioxide (TiO₂) as a photocatalyst under UV radiation can effectively eliminate this compound residues from water. researchgate.net In one study, complete mineralization of a 20 ppm solution of pure this compound was achieved within 125 minutes of UV exposure. researchgate.net This technology has been suggested as a promising method for treating wastewater containing this compound. researchgate.net
Beyond methods specific to this compound, a range of general remediation technologies are researched for pesticide contamination and could be applicable. These include:
In Situ Chemical Oxidation (ISCO) : Involves injecting chemical oxidants into the soil or groundwater to destroy contaminants. ebrary.netepa.gov
Bioremediation : Uses microorganisms to break down organic contaminants into less toxic substances. epa.gov
Activated Carbon Adsorption : Employs activated carbon to physically bind and remove contaminants from water. epa.govepa.gov
Phytoremediation : Utilizes plants to extract, contain, or degrade contaminants in soil and water. ebrary.net
The relative stability of the formamidine and carbamate groups in this compound could be used to design more targeted remediation strategies for its specific degradation products. nih.gov
Advanced Oxidation Processes
Advanced Oxidation Processes (AOPs) represent a class of chemical treatment procedures designed for the effective degradation of persistent organic pollutants, such as the carbamate pesticide this compound. These methods are predicated on the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). The exceptional reactivity of these species allows for the rapid and non-selective oxidation of a broad spectrum of organic compounds, leading to their partial degradation into less harmful intermediates or complete mineralization into carbon dioxide, water, and inorganic ions.
Sonophotocatalytic Degradation
The synergistic combination of ultrasound (sonolysis) and photocatalysis, known as sonophotocatalysis, has been investigated for the degradation of this compound hydrochloride. Research has explored the efficacy of this process using both heterogeneous (Titanium dioxide, TiO₂) and homogeneous (ferric ions, Fe³⁺) photocatalysts.
In a study utilizing 213 kHz ultrasound, the degradation rates of this compound hydrochloride were determined for sonolysis, photocatalysis, and sonophotocatalysis in the presence of TiO₂ (1 g/L). unimelb.edu.au The individual processes of sonolysis and photocatalysis yielded degradation rates of approximately 5.1 x 10⁻⁷ M min⁻¹ and 32.6 x 10⁻⁷ M min⁻¹, respectively. unimelb.edu.au However, the combined sonophotocatalytic process with TiO₂ resulted in a degradation rate of about 28.1 x 10⁻⁷ M min⁻¹, indicating a negative synergistic effect with a synergy index of 0.7. unimelb.edu.au
Conversely, when ferric ions (Fe³⁺) were used as a homogeneous catalyst, a beneficial synergistic effect was observed. The degradation rates for the combined ultrasound and Fe³⁺ (US + Fe³⁺), UV and Fe³⁺ (UV + Fe³⁺), and the sonophotocatalytic process (US + UV + Fe³⁺) were 14.1 x 10⁻⁷ M min⁻¹, 10.1 x 10⁻⁷ M min⁻¹, and 40.9 x 10⁻⁷ M min⁻¹, respectively. unimelb.edu.au This resulted in a synergy index of 1.6, demonstrating an enhanced degradation efficiency. unimelb.edu.au Furthermore, total organic carbon (TOC) analysis revealed that the mineralization process was also synergistic in the presence of Fe³⁺. unimelb.edu.au
During the sonolysis of this compound, electrospray mass spectrometry analysis identified the formation of mono- and dihydroxylated derivatives of the parent compound. unimelb.edu.au
Table 1: Degradation Rates of this compound Hydrochloride under Various AOPs
| Process | Catalyst | Degradation Rate (x 10⁻⁷ M min⁻¹) | Synergy Index |
|---|---|---|---|
| Sonolysis (US) | None | 5.1 | N/A |
| Photocatalysis (UV) | TiO₂ (1 g/L) | 32.6 | N/A |
| Sonophotocatalysis (US + UV) | TiO₂ (1 g/L) | 28.1 | 0.7 |
| Sonolysis (US) | Fe³⁺ | 14.1 | N/A |
| Photo-Fenton like (UV) | Fe³⁺ | 10.1 | N/A |
| Sonophotocatalysis (US + UV) | Fe³⁺ | 40.9 | 1.6 |
Photocatalytic Degradation with TiO₂
The photocatalytic degradation of this compound has been studied using titanium dioxide (Degussa P-25) as a catalyst. The degradation of this compound was found to follow half-order kinetics, which suggests that the dissociative adsorption of one this compound molecule involves two active sites on the catalyst. researchgate.net Under laboratory conditions, complete mineralization of a 20 ppm solution of pure this compound was achieved within 125 minutes of UV irradiation. researchgate.net
The efficiency of the photocatalytic degradation was observed to be influenced by the presence of other substances. Formulation agents and humic acids were found to have an inhibitory effect on the initial rate of degradation. researchgate.net In all instances of mineralization, a greater proportion of ammonium ions was produced compared to nitrate ions. researchgate.net
Fenton and Photo-Fenton Processes
While specific studies detailing the degradation of this compound by Fenton and photo-Fenton processes are limited, these methods are widely recognized for their effectiveness in treating pesticide-contaminated water. The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous ions (Fe²⁺) to generate hydroxyl radicals. The photo-Fenton process enhances this reaction through the use of UV light, which promotes the regeneration of Fe²⁺ from Fe³⁺, thereby accelerating the production of hydroxyl radicals.
Ozonation
Ozonation is another AOP that has been applied to the degradation of various pesticides. This process involves the use of ozone (O₃) as a strong oxidizing agent. The degradation can occur through direct reaction with molecular ozone or via the hydroxyl radicals produced from ozone decomposition in water, particularly at higher pH values. The effectiveness of ozonation for this compound degradation is expected to be pH-dependent.
Ecotoxicological Research and Environmental Impact Assessment
Effects on Non-Target Organisms
The ecotoxicological profile of formetanate indicates varying degrees of toxicity to different non-target organisms. epa.gov
Aquatic Organism Interactions
This compound hydrochloride is very soluble in water and undergoes relatively quick transformation through hydrolysis and phototransformation under neutral and basic pH conditions. publications.gc.ca Acidic conditions result in slower transformation. publications.gc.ca Soil biotransformation also occurs rapidly, suggesting this compound is unlikely to persist in soil or water after application. publications.gc.ca
Available acute toxicity data suggest that this compound HCl is moderately to slightly toxic to freshwater fish. epa.gov For instance, the 96-hour LC₅₀ for rainbow trout is 2.8 mg/l, and for bluegill sunfish, it is 20 mg/l. iaea.org Chronic data for freshwater fish indicate that growth and development are the most sensitive endpoints, with a 21-day NOEC for Pimephales promelas reported as 0.48 mg/l. herts.ac.ukepa.gov
Freshwater invertebrates appear to be highly sensitive to this compound HCl on an acute basis. epa.gov The acute 48-hour EC₅₀ for temperate freshwater aquatic invertebrates is 0.0017 mg/l. herts.ac.uk For estuarine/marine invertebrates, acute toxicity data indicate moderate toxicity. epa.gov
Modeling predicts that this compound hydrochloride is unlikely to be present in runoff or surface waters at concentrations that pose a risk to fish and marine invertebrates. publications.gc.capops.int However, it presents a potential risk to aquatic organisms like freshwater invertebrates. publications.gc.capops.int Risk reduction measures, such as leaving unsprayed buffer zones between agricultural fields and non-target areas, are recommended to minimize potential exposure to these biota. publications.gc.capops.int
| Organism Type | Endpoint | Value (mg/l) | Reference |
|---|---|---|---|
| Rainbow Trout (Fish) | Acute 96-hour LC₅₀ | 2.8 | iaea.org |
| Bluegill Sunfish (Fish) | Acute 96-hour LC₅₀ | 20 | iaea.org |
| Pimephales promelas (Fish) | Chronic 21-day NOEC | 0.48 | herts.ac.uk |
| Freshwater Invertebrates | Acute 48-hour EC₅₀ | 0.0017 | herts.ac.uk |
Terrestrial Arthropods, including Pollinators (e.g., Bees)
This compound hydrochloride poses a potential risk to beneficial predatory terrestrial invertebrates. publications.gc.capops.int An appropriate label statement describing the risk to beneficial predatory terrestrial insects is required. publications.gc.capops.int
| Organism Type | Effect | Classification | Reference |
|---|---|---|---|
| Bees | Acute Contact Toxicity | Practically Nontoxic | epa.gov |
| Bees | Overall Toxicity | Toxic | iaea.orgherts.ac.ukherts.ac.uk |
| Predatory Invertebrates | Risk | Potential Risk | publications.gc.capops.int |
Avian Species Studies
This compound HCl is classified as highly toxic to birds on an acute basis and slightly toxic on a subacute basis. epa.gov Acute oral LD₅₀ for chickens is 21.5 mg/kg. iaea.org Ten-day dietary LC₅₀ values are >4640 mg/kg diet for bobwhite quail and 6810 mg/kg diet for mallard ducks. iaea.org
Chronic data indicate that the use of this compound HCl can potentially cause reproductive concerns in birds. epa.gov Screening level ecological risk assessments have shown concerns for chronic risks to birds, with Risk Quotients (RQs) ranging from 2 to 5. epa.govepa.gov Acute risks to birds are generally below the Agency's level of concern. epa.govepa.gov
Studies on avian nesting success and diversity in apple orchards where carbamate (B1207046) pesticides, including this compound, were used as part of routine pest management have shown impacts. usgs.gov Daily survival rates for nests of mourning doves and American robins were higher in organic orchards compared to conventional orchards where these pesticides were sprayed. usgs.gov
| Organism Type | Endpoint | Value | Toxicity Classification | Reference |
|---|---|---|---|---|
| Chickens | Acute Oral LD₅₀ | 21.5 mg/kg | Highly Toxic (Acute) | iaea.orgepa.gov |
| Bobwhite Quail | 10-day Dietary LC₅₀ | >4640 mg/kg diet | Slightly Toxic (Subacute) | iaea.orgepa.gov |
| Mallard Ducks | 10-day Dietary LC₅₀ | 6810 mg/kg diet | Slightly Toxic (Subacute) | iaea.orgepa.gov |
| Birds | Chronic Risk | RQs ranging from 2 to 5 | Concern | epa.govepa.gov |
Soil Microorganisms and Fauna Interactions
Pesticides, including carbamates, can affect the activity and population of beneficial soil microbial communities, potentially impacting soil fertility. core.ac.uk While pesticides applied to soil at recommended levels rarely have detrimental effects on microbial populations or their activities, they can affect invertebrate populations more significantly. ird.fr
Soil macrofauna, such as earthworms, play crucial roles in soil structure and organic matter incorporation. fao.org Soil nematodes, earthworms, and protozoa can be affected by pesticide applications. core.ac.uk
Ecosystem-Level Impacts and Ecological Risk Assessment Principles
Ecological risk assessment evaluates the likelihood of adverse ecological effects resulting from exposure to stressors like pesticides. epa.gov It involves problem formulation, analysis (characterizing exposure and ecological effects), and risk characterization. epa.gov This process helps in evaluating tradeoffs and determining the extent to which stressors need to be reduced. epa.gov
While screening level ecological risk assessments for this compound HCl have been conducted, identifying some risks of concern, particularly for chronic risks to birds and acute/chronic risks to mammals, risks to aquatic animals have been found to be below the level of concern. epa.govepa.govepa.gov The Agency has not proposed additional mitigation specifically for ecological risks based on some risk reductions already implemented and anticipated lower exposures from human health mitigation measures. epa.gov
However, the potential for pesticides to cause biodiversity losses, disrupt food webs, and impact essential ecosystem services like pollination and natural pest control highlights the broader ecological implications beyond single-species toxicity. greenpeace.org Cumulative effects of pesticides can contribute to the decline of various populations. greenpeace.org
Ecological risk assessments should consider management goals and objectives, as well as scientific issues, and explicitly evaluate uncertainty. epa.gov Ongoing efforts include developing methods for assessing potential risks to threatened and endangered species. regulations.gov
Cumulative Effects of this compound with Other Xenobiotics on Non-Target Organisms
Assessing the cumulative effects of pesticides and other xenobiotics with common mechanisms of toxicity is an important aspect of risk assessment. epa.govup.krakow.pl this compound HCl is a carbamate pesticide, and its primary mode of toxic action is through cholinesterase inhibition. herts.ac.ukherts.ac.ukepa.govepa.gov The Agency may need to pursue further risk mitigation for this compound HCl to address any risks identified in the cumulative assessment for N-methyl carbamates. epa.govepa.govepa.gov
Pesticides are often found in the environment as mixtures, and their combined effects on non-target organisms are not always routinely assessed. greenpeace.orgresearchgate.net These "cocktail effects" can lead to unexpected or enhanced toxicity compared to individual compounds. greenpeace.org While some studies suggest potential synergistic or antagonistic interactions between different classes of persistent organic pollutants in birds, the understanding of cumulative effects of this compound with other xenobiotics, particularly those with similar modes of action, requires further investigation. rsc.org
The presence of multiple pesticide residues in environmental samples, including soil and water, is common. researchgate.net This underscores the importance of considering the cumulative impact of these mixtures on non-target organisms and ecosystem health. greenpeace.orgresearchgate.net
Analytical Methodologies for Formetanate Detection and Quantification
Spectroscopic Techniques in Research
Spectroscopic methods, such as UV-Vis and NMR spectroscopy, are valuable tools for studying the properties and degradation of formetanate.
UV-Vis spectroscopy is employed to monitor the degradation of this compound in solution by observing changes in its absorption spectrum. In degradation studies under basic conditions, this compound exhibits a maximum absorption peak at 267 nm. acs.org As degradation occurs, this peak decays, and a new peak may appear at a different wavelength (e.g., 230 nm for a degradation product). acs.org Due to the overlap between the reactant and product peaks, UV-Vis spectroscopy is particularly useful for measuring initial reaction rates during degradation studies. acs.org
NMR spectroscopy, particularly ¹H NMR, is a powerful technique for identifying and characterizing this compound and its degradation products. By monitoring changes in the NMR spectra over time, researchers can gain insights into the structural transformations that occur during degradation. For instance, in a study of this compound degradation in deuterium (B1214612) oxide (D₂O) under basic conditions, ¹H NMR spectroscopy was used to observe the disappearance of signals corresponding to the formamidine (B1211174) hydrogen atom and the appearance of new signals associated with degradation products. acs.org NMR studies have revealed that the formamidine group in this compound is more labile than the carbamate (B1207046) group under basic conditions. acs.orgnih.gov
Chromatographic Techniques for this compound Analysis
Chromatographic techniques are widely used for the separation, detection, and quantification of this compound in complex samples. These methods often involve sample extraction and cleanup steps to isolate the analyte from the matrix.
Gas Chromatography with Electron Capture Detection (GC/ECD) is a method that has been used for the analysis of this compound residues. pops.intnih.gov This technique is particularly sensitive to electronegative compounds, such as those containing halogens or nitrogen. measurlabs.comgcms.cz For this compound analysis by GC/ECD, residues may be hydrolyzed to 3-aminophenol, which is then detected. pops.intnih.gov This approach allows for the determination of this compound and its metabolites that are convertible to 3-aminophenol. pops.int While GC/ECD has been used, other methods like LC-UV have shown lower detection limits for this compound. acs.org
Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique used for the determination of this compound residues in various matrices, including fruit samples. acs.orgresearchgate.netnih.gov LC-MS couples the separation capabilities of liquid chromatography with the detection and identification power of mass spectrometry. This allows for the selective detection and quantification of this compound even in complex sample extracts. Methods utilizing LC-MS for this compound analysis in fruit samples have reported limits of detection (LOD) of 3.33 ng/g and limits of quantitation (LOQ) of 10 ng/g. acs.orgresearchgate.netnih.gov Sample preparation often involves extraction with solvents like acetonitrile (B52724), sometimes followed by cleanup procedures such as QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). acs.orgresearchgate.netnih.gov
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and selective technique widely applied for the determination of this compound and its metabolites, particularly in complex matrices like food products and biological samples. researchgate.netnih.govresearchgate.netnih.govnih.govfstjournal.com.brdiva-portal.orgeurl-pesticides.eu UPLC, a மேம்படுத்தப்பட்ட version of HPLC, uses smaller particles and higher pressures to achieve faster separations and improved resolution. diva-portal.org Coupled with tandem mass spectrometry (MS/MS), which provides enhanced selectivity and lower detection limits through the fragmentation and detection of specific ions, UPLC-MS/MS is a powerful tool for trace analysis of this compound. diva-portal.org
Studies utilizing UPLC-MS/MS for this compound analysis in fruit samples have demonstrated lower detection and quantification limits compared to LC-MS. acs.orgresearchgate.netnih.gov For instance, LODs of 0.1 ng/g and LOQs of 0.3 ng/g have been achieved using UPLC-MS/MS for this compound hydrochloride in fruit. acs.orgresearchgate.netnih.gov This technique has also been successfully applied for the simultaneous determination of this compound and its metabolites in human blood, achieving very low LODs (0.05-0.12 ng/mL) and LOQs (0.15-0.4 ng/mL). nih.gov Sample preparation for UPLC-MS/MS often involves extraction with acetonitrile and may include cleanup steps like QuEChERS or phospholipid removal for biological samples to reduce matrix effects. researchgate.netnih.govnih.govnih.gov
Here is a summary of typical detection and quantification limits reported for this compound Hydrochloride using LC-MS and UPLC-MS/MS in fruit samples:
| Method | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Matrix |
| LC-MS | 3.33 ng/g | 10 ng/g | Fruit |
| UPLC-MS/MS | 0.1 ng/g | 0.3 ng/g | Fruit |
Note: Data compiled from references acs.orgresearchgate.netnih.gov.
UPLC-MS/MS methods for this compound analysis have shown good recoveries and precision in various agricultural products. researchgate.netnih.gov For example, average recoveries ranging from 92.3% to 103% with relative standard deviations of 1.3% to 5.4% were reported for this compound hydrochloride spiked in various agricultural products at different levels. researchgate.netnih.gov
Sample Preparation and Extraction Methods for Complex Matrices
Sample preparation is a critical step in the analysis of this compound in complex matrices such as food products and biological samples. The goal is to extract the analyte efficiently while minimizing interference from matrix components.
QuEChERS Methodology and Modifications
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely used sample preparation technique for the determination of pesticide residues in food and agricultural products acs.orgshimadzu.commdpi.com. This method typically involves acetonitrile extraction followed by a salting-out step and a dispersive solid-phase extraction (dSPE) cleanup. mdpi.com
Modifications to the basic QuEChERS method are often implemented to improve the extraction efficiency and cleanup for specific analytes and matrices. For the analysis of this compound hydrochloride in fruits, a modified and streamlined QuEChERS method using acetonitrile extraction with a dispersive cleanup based on AOAC International method 2007.01 has been successfully applied. nih.govacs.orgresearchgate.net This approach enabled the analysis of thousands of fruit samples for this compound hydrochloride residues nih.govacs.org. Another study on agricultural products utilized acetonitrile extraction followed by purification using a combination of ethylenediamine-N-propyl silylation silica (B1680970) gel and graphite (B72142) carbon mini columns for this compound hydrochloride determination by LC-MS/MS. researchgate.net
Research has also explored QuEChERS modifications for other pesticide analyses in complex matrices, highlighting the adaptability of the method. For instance, studies have compared different extraction methods, including variations of the QuEChERS citrate (B86180) method with and without modifications like the addition of sodium dodecyl sulfate (B86663) (SDS), to evaluate their effectiveness in terms of recovery and matrix effects in high protein content pulses. eurl-pesticides.eu The original QuEChERS procedure involves using acetonitrile, partitioning salts (magnesium sulfate and sodium chloride), and cleanup sorbents like primary secondary amine (PSA) and magnesium sulfate. mdpi.com Variations in the amount and type of salts and sorbents have been investigated to optimize the method for different analytes and matrices. mdpi.com
Phospholipid Removal Techniques
Phospholipids (B1166683) are a common source of matrix effects in the analysis of biological samples by LC-MS/MS, leading to ion suppression or enhancement that can affect the accuracy and sensitivity of the method nih.govamericanpharmaceuticalreview.com. Removing phospholipids is therefore important for reliable quantification of analytes in matrices like blood and plasma.
Techniques for phospholipid removal are often incorporated into sample preparation procedures for biological matrices. Protein precipitation is a common initial step, but it does not fully address phospholipid interference. nih.govamericanpharmaceuticalreview.com Dedicated phospholipid removal strategies have been developed to overcome this limitation.
One approach involves the use of specialized sorbents or plates that selectively retain phospholipids while allowing the analytes of interest to pass through. americanpharmaceuticalreview.comresearchgate.net These methods can be based on chemical filtration principles, where phospholipids are removed from a high organic solvent mixture, typically acetonitrile, used for protein precipitation. americanpharmaceuticalreview.com HybridSPE® technology, for example, combines protein precipitation with SPE using zirconia-coated silica particles to remove both proteins and phospholipids from biological samples. americanpharmaceuticalreview.comresearchgate.net This targeted removal of phospholipids can significantly reduce matrix effects and improve the accuracy and sensitivity of LC-MS/MS analysis in biological fluids like plasma. researchgate.net
In a method developed for the simultaneous determination of this compound and its metabolites in human blood, a sample pretreatment procedure involving protein precipitation followed by a phospholipid-removal step was employed. nih.govresearchgate.net This combined approach significantly reduced endogenous compound interference and matrix effects, leading to improved analytical performance. nih.govresearchgate.net
Method Validation and Performance Characteristics in Research Applications
Method validation is essential to ensure that an analytical method is suitable for its intended purpose. Key performance characteristics evaluated during validation include limits of detection (LOD), limits of quantification (LOQ), recovery, and precision. researchgate.netthermofisher.commdpi.com
Limits of Detection and Quantification
The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable accuracy and precision. These limits are matrix-dependent and can vary depending on the analytical technique used.
For this compound hydrochloride analysis in fruit samples using LC-MS, the target LOD and LOQ were reported as 3.33 ng/g and 10 ng/g, respectively. nih.govacs.orgresearchgate.net Using UPLC-tandem mass spectrometry (LC-MS/MS), significantly lower limits were achieved: an LOD of 0.1 ng/g and an LOQ of 0.3 ng/g. nih.govacs.orgresearchgate.net This demonstrates the enhanced sensitivity offered by LC-MS/MS for this compound analysis.
In the determination of this compound and its metabolites in human blood by UPLC-MS/MS with phospholipid removal, very low limits were achieved, with LODs ranging from 0.05 to 0.12 ng/mL and LOQs ranging from 0.15 to 0.4 ng/mL. nih.govresearchgate.net
Electroanalytical methods have also shown promising detection limits for this compound. Using a cobalt phthalocyanine (B1677752) functionalized multiwalled carbon nanotubes modified electrode, a detection limit of 9.7 × 10⁻⁸ mol dm⁻³ was reported for this compound hydrochloride in mango and grape samples. researchgate.net Another electrochemical method using a boron-doped diamond electrode achieved a detection limit of 3.7 × 10⁻⁷ mol L⁻¹ for this compound in fruits. ipp.pt
Data on LOD and LOQ from various studies:
| Matrix | Method | LOD (ng/g or ng/mL) | LOQ (ng/g or ng/mL) | Source |
| Fruit (various) | LC-MS | 3.33 | 10 | nih.govacs.orgresearchgate.net |
| Fruit (various) | UPLC-MS/MS | 0.1 | 0.3 | nih.govacs.orgresearchgate.net |
| Human Blood | UPLC-MS/MS | 0.05-0.12 | 0.15-0.4 | nih.govresearchgate.net |
| Mango/Grape | Electroanalysis | ~21.4 (mol/L to ng/g conversion approx.) | - | researchgate.net |
| Fruits | Electroanalysis | ~81.8 (mol/L to ng/g conversion approx.) | - | ipp.pt |
Note: Conversions from mol/L to ng/g or ng/mL are approximate and depend on the specific matrix density and molecular weight.
Recovery and Precision Assessment
Recovery studies assess the accuracy of an analytical method by determining the percentage of the analyte that is recovered from a spiked matrix sample. Precision, typically expressed as relative standard deviation (RSD), indicates the reproducibility of the results.
In the analysis of this compound hydrochloride in fruit samples using LC-MS and UPLC-MS/MS, recoveries at the reported LOD and LOQ levels ranged from 95% to 109%. nih.govacs.orgresearchgate.net
For the determination of this compound and its metabolites in human blood using UPLC-MS/MS with phospholipid removal, reasonable recoveries ranging from 88.1% to 103.5% were obtained. nih.govresearchgate.net The intra-day RSDs ranged from 3.2% to 8.6%, and inter-day RSDs ranged from 4.8% to 9.2%, indicating good precision. nih.govresearchgate.net
Electroanalytical methods for this compound in fruits have also shown good recovery and precision. Recoveries between 94.2% and 105.7% with RSDs ranging from 1.8% to 4.5% were reported for this compound hydrochloride in mango and grape samples using a CoPc-fMWCNT modified electrode. researchgate.net Another study using a boron-doped diamond electrode reported recovery values between 95.2% and 105.2% with RSDs varying from 2.1% to 5.4% for this compound in mango and grape samples. ipp.pt These results suggest that the type of fruit matrix did not significantly affect the accuracy and precision of the method. ipp.pt
Method validation studies for pesticide residues in various food matrices using QuEChERS and LC-MS/MS or GC-MS/MS have reported satisfactory recovery and precision values for a wide range of pesticides. For example, a collaborative validation of the QuEChERS procedure for pesticides in food by LC-MS/MS reported that 165 pesticides had recoveries between 70% and 130%, and 161 had minimum detection levels less than 10 ng/g. researchgate.net Another study on pesticide residues in tomatoes using a modified QuEChERS and LC-MS/MS reported recovery yields ranging from 77.1% to 113.2%, with repeatabilities of 4.4%–19.2% and within-laboratory reproducibilities of 7.1%–18.4%. researchgate.net
Summary of Recovery and Precision Data:
| Matrix | Method | Recovery (%) | Precision (RSD%) | Source |
| Fruit (various) | LC-MS/UPLC-MS/MS | 95-109 | Not specified | nih.govacs.orgresearchgate.net |
| Human Blood | UPLC-MS/MS | 88.1-103.5 | Intra-day: 3.2-8.6, Inter-day: 4.8-9.2 | nih.govresearchgate.net |
| Mango/Grape | Electroanalysis | 94.2-105.7 | 1.8-4.5 | researchgate.net |
| Mango/Grape | Electroanalysis | 95.2-105.2 | 2.1-5.4 | ipp.pt |
Agricultural Efficacy and Application Research
Efficacy against Target Pest Species
Formetanate is recognized for its activity against a range of arthropod pests that impact agricultural yields. iaea.org Studies have investigated its specific effects on spider mites and various insect species.
Acaricidal Activity against Spider Mites (e.g., Tetranychus urticae)
This compound has demonstrated acaricidal activity, particularly against motile stages of spider mites, including the two-spotted spider mite, Tetranychus urticae. iaea.org Research indicates its effectiveness in controlling populations of this significant pest on various crops. researchgate.netresearchgate.net Studies have explored the susceptibility of different T. urticae strains to this compound, highlighting variations in resistance levels across populations. researchgate.netpesticideresistance.org For instance, research in Cyprus found varying resistance ratios to several acaricides, including abamectin (B1664291) and fenazaquin, in T. urticae populations, suggesting the importance of monitoring resistance in pest management programs. researchgate.net While the provided search results mention this compound's activity against spider mites, detailed quantitative data tables specifically on this compound's LC50 values against Tetranychus urticae compared to other acaricides were not extensively available in the provided snippets, apart from mentions of studies focusing on other compounds or resistance levels in T. urticae to different chemicals. pesticideresistance.orgnih.gov
Insecticidal Activity against Thrips, Leaf Miners, Leafhoppers, Flea Beetles, Lygus Bugs
In addition to its acaricidal properties, this compound is also effective against a variety of insect pests. It is used to control thrips, leaf miners, leafhoppers, flea beetles, and lygus bugs on crops such as fruits, vegetables, and alfalfa. iaea.orgnmsu.edu Research has specifically investigated its efficacy against onion thrips (Thrips tabaci). nih.govwpmucdn.com Studies have shown that this compound hydrochloride can effectively manage T. tabaci infestations in onions, particularly when applied based on lower action thresholds, such as one larva per leaf. nih.govwpmucdn.com However, its effectiveness can vary depending on the action threshold used and may require sequential applications for sustained control. wpmucdn.com this compound has been used against Thrips spp. on various crops for extended periods. ajol.info Research in Mauritius noted the use of this compound, along with other insecticides, for over 15 years against Thrips spp. on crops like bean, chili, cucumber, leek, onion, peas, and potato. ajol.info
Impact on Host Organisms in Agricultural Systems
The application of pesticides can have unintended consequences on the host plants. Research is conducted to understand these effects.
Phytotoxicity Mechanisms and Effects on Plant Physiology and Yield
Studies have investigated the potential for this compound hydrochloride to cause phytotoxicity in agricultural crops and its impact on plant physiological processes and yield. Research on strawberries treated with this compound hydrochloride indicated that treated plants generally had fewer leaves and reduced photosynthesis rates, resulting in lower fruit yield compared to untreated or other acaricide-treated plants. researchgate.net The study suggested that long-term reductions in mesophyll conductance were apparent in this compound hydrochloride-treated plants, indicating a potential mechanism for the observed reduction in photosynthesis. researchgate.net While temporary reductions in stomatal openings were observed with other phytotoxic acaricides, the sustained impact on mesophyll conductance appeared specific to this compound hydrochloride in this study. researchgate.net The evaluation of pesticide impact on crop physiology, including photosynthesis and yield, is a recognized area of research to understand potential negative effects. nih.govresearchgate.net
Optimization of Application Strategies based on Scientific Principles
Optimizing the application of this compound involves understanding factors that influence its effectiveness and persistence in the environment. Research contributes to developing strategies for its judicious use. Studies have investigated the dissipation kinetics of this compound hydrochloride in crops like tomatoes and cucumbers under different conditions, such as greenhouse and open-field environments. researchgate.net Research has shown variations in the half-life of this compound hydrochloride depending on the crop and growing conditions, with slower degradation observed under open-field conditions compared to greenhouses. researchgate.net The addition of adjuvants like spreaders or sugar has also been explored in relation to this compound hydrochloride dissipation. researchgate.net Understanding these dissipation patterns is crucial for determining appropriate application intervals and pre-harvest intervals to manage residues.
Role in Integrated Pest Management Systems (Research Perspectives)
Integrated Pest Management (IPM) aims to combine various strategies for pest control, minimizing reliance solely on chemical pesticides. Research explores the potential role of this compound within IPM frameworks. This compound is considered an insecticide and acaricide that can be part of IPM programs. ajol.inforesearchgate.net Research in areas like onion thrips management has evaluated the effectiveness of this compound hydrochloride in conjunction with different action thresholds as a component of an IPM strategy. nih.govwpmucdn.com These studies highlight that the efficacy of this compound within an IPM system can be influenced by factors such as the pest density at the time of application (action threshold). nih.govwpmucdn.com While chemical control, including the use of compounds like this compound, remains a component of many pest management strategies, research in IPM also emphasizes the importance of integrating other tactics such as biological control, monitoring, and the use of economic thresholds to reduce dependence on pesticides and mitigate issues like resistance development. ajol.inforesearchgate.net Research perspectives in IPM advocate for the integration of diverse tactics and the need for informed decision-making regarding pesticide application based on scientific principles and monitoring. ajol.inforesearchgate.netresearchgate.net
Regulatory Science and Scientific Basis for Assessment of Formetanate
Scientific Principles Guiding Pesticide Assessment Frameworks
Pesticide assessment frameworks are built upon a foundation of scientific principles aimed at evaluating potential risks. These frameworks typically involve a four-step process: hazard identification, hazard characterization, exposure assessment, and risk characterization. europa.eueuropa.eu Regulatory authorities worldwide apply a science-based approach to assessing pesticides, considering both the potential for harm (toxicity) and the level of exposure to fully characterize risk. canada.ca The overarching goals of these frameworks relate to the protection of human and animal health and the environment. fao.org
Legislation sets out high-level goals for registration decisions, often referred to as 'general protection goals'. fao.org Detailed technical criteria and principles are applied during the evaluation process, with a scientific evidence-based approach being fundamental. fao.org Guidelines and manuals describe the detailed risk assessment and risk management methodologies that guide the evaluation process and decision-making. fao.org These documents can be updated to align risk assessment processes and regulatory decisions with current scientific knowledge. fao.org
Data Requirements and Scientific Gaps for Comprehensive Evaluation
A comprehensive scientific evaluation of a pesticide like formetanate requires a wide array of data to address potential human health and environmental effects associated with its use. Regulatory bodies mandate the submission of scientific studies by applicants to address concerns regarding the identity, composition, potential adverse effects, and environmental fate of each pesticide. epa.govorst.eduepa.gov These data allow for the evaluation of potential harm to non-target organisms, including humans, wildlife, plants, and aquatic environments. epa.gov
Data requirements typically cover areas such as product chemistry, methods of analysis, toxicology, residues, environmental fate and behavior, and ecotoxicology. orst.eduhse.gov.uk For this compound hydrochloride, specific data requirements have been identified in regulatory reviews. For instance, a full risk assessment and tolerance reassessment for this compound HCl have been hindered by certain residue chemistry and toxicology data gaps. epa.gov These gaps have included the need for residue data on alfalfa, chronic feeding studies in two species, oncogenicity studies in two species, teratogenicity studies in two species, reproduction studies in two species, hydrolysis studies, mobility studies, photodegradation studies, dissipation studies, avian dietary LC50 studies, and aquatic organism testing. epa.gov
Data from studies are used to determine acute toxicity levels, compare toxicity information with estimated environmental residues, and indicate whether further laboratory or field studies are needed. epa.gov Post-application exposure studies and spray drift evaluations also contribute data to assess potential exposure levels. epa.gov
Peer Review Processes in Scientific Risk Assessment
Peer review is a critical component of the scientific risk assessment process for pesticides, ensuring the scientific quality and validity of the evaluations. Regulatory agencies like the European Food Safety Authority (EFSA) are responsible for the peer review of the risk assessment of active substances used in plant protection products. europa.eu This involves the review of application dossiers containing scientific information and studies submitted by applicants. europa.eu
Typically, a Member State is appointed as a "rapporteur" to conduct an initial risk assessment and prepare a Draft Assessment Report (DAR), which is then peer-reviewed by EFSA in conjunction with other Member States. europa.eueuropa.eunih.gov For substances undergoing re-evaluation for renewal of approval, a renewal assessment report (RAR) is prepared and subsequently peer-reviewed. europa.eu The peer review process involves consultation with technical experts and consideration of comments received on the assessment reports. europa.eusemanticscholar.org
Scientific Approaches for Cumulative Risk Assessment of N-methyl Carbamates
Cumulative risk assessment (CRA) is necessary to evaluate the combined toxicity from aggregate exposure to multiple chemicals that share a common mechanism of toxicity. epa.govresearchgate.net N-methyl carbamates (NMCs), including this compound, have been identified as a group that shares a common mechanism of toxicity: the inhibition of acetylcholinesterase (AChE) by carbamylation of its active site. federalregister.govoup.compublications.gc.ca This mechanism leads to cholinergic toxicity. publications.gc.ca
Several methodologies are employed in CRA for NMCs, including the toxicological index method, the margin of exposure method, the relative potency factor (RPF) method, and physiologically based pharmacokinetic/pharmacodynamic (PBPK/PD) modeling. researchgate.net The RPF method, for instance, uses an index chemical as a reference point to compare the toxicity of different NMC pesticides. epa.govoup.com RPFs are calculated as the ratio of the toxic potency of a given chemical to that of the index chemical, allowing for the conversion of exposures of all chemicals in the group into exposure equivalents of the index chemical. epa.gov
Regulatory bodies like the EPA and Health Canada's Pest Management Regulatory Agency (PMRA) have conducted or initiated cumulative risk assessments for the N-methyl carbamate (B1207046) group. epa.govfederalregister.govpublications.gc.ca These assessments consider exposures from multiple pathways, including food, drinking water, and residential/non-occupational settings. epa.govpublications.gc.ca The scientific basis for establishing NMCs as a common mechanism group is their shared ability to inhibit acetylcholinesterase. publications.gc.ca Studies have characterized dose-response relationships for AChE inhibition in rats exposed to various carbamate insecticides, including this compound HCl, supporting the dose additivity approach for assessing neurological effects. cdc.gov
Development of Scientific Tools and Standards for Regulatory Purposes
The development and application of scientific tools and standards are integral to the regulatory assessment of pesticides. Regulatory agencies utilize various models and tools to support risk assessments. For example, EFSA employs the Pesticide Residue Intake Model (PRIMo) for estimating dietary exposure to pesticide residues and FOCUS simulation models for calculating predicted environmental concentrations in water. europa.eu These tools draw on available data to assist risk assessors and applicants in conducting exposure assessments. europa.eu
In the United States, the EPA utilizes the Dietary Exposure Evaluation Model software with the Food Commodity Intake Database (DEEM-FCID) for conducting acute and chronic dietary exposure assessments. regulations.gov These models incorporate food consumption data and can utilize monitoring data and processing factors. regulations.gov Modeled estimated drinking water concentrations are also used in dietary exposure assessments. regulations.gov
Regulatory guidelines, such as EPA's Test Guidelines, provide the basis for the scientific studies required for pesticide registration and assessment. epa.gov These guidelines are based on data requirements outlined in regulatory frameworks. epa.gov Efforts are also underway to implement alternative approaches to traditional toxicity studies, with goals including assessing a broader range of potentially more human-relevant effects, generating data faster and at lower cost, and reducing the use of laboratory animals. epa.gov The development of guidance documents and standardized methodologies for assessing various aspects of pesticide risk, such as exposure of operators, workers, residents, and bystanders, also contributes to the scientific tools used for regulatory purposes. europa.eu
Q & A
What are the validated analytical methods for detecting and quantifying Formetanate in environmental matrices?
Basic Research Question
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and high-performance liquid chromatography (HPLC) are widely used for detecting this compound residues in soil, water, and biological samples. Key methodological considerations include optimizing extraction protocols (e.g., solid-phase extraction for aqueous samples) and validating limits of detection (LOD) and quantification (LOQ) to account for matrix interference. Calibration curves using spiked matrices are essential to ensure accuracy .
How can researchers design toxicity studies to assess this compound’s ecotoxicological impact on non-target organisms?
Basic Research Question
Standardized protocols involve acute and chronic exposure assays using model organisms (e.g., Daphnia magna, Apis mellifera). For acute toxicity, determine median lethal concentrations (LC₅₀) via OECD Test No. 202 or 213. Chronic studies might measure reproductive endpoints or biomarker responses (e.g., acetylcholinesterase inhibition). Ensure controlled environmental variables (pH, temperature) and statistical power analysis to validate sample sizes .
What experimental strategies resolve contradictions in reported degradation rates of this compound under varying environmental conditions?
Advanced Research Question
Contradictions often arise from uncontrolled variables (e.g., microbial activity, UV exposure). A factorial design experiment can isolate factors (pH, temperature, light) and their interactions. Use half-life (t₁/₂) calculations and kinetic modeling (e.g., first-order decay) to compare lab simulations with field data. Meta-analysis of existing studies with sensitivity analysis can identify dominant degradation pathways .
How can genomic and proteomic approaches elucidate this compound resistance mechanisms in pest populations?
Advanced Research Question
Transcriptomic profiling (RNA-seq) of resistant vs. susceptible pest strains identifies overexpression of detoxification genes (e.g., cytochrome P450s). CRISPR-Cas9 gene editing can validate candidate genes. Proteomic assays (e.g., 2D gel electrophoresis) may reveal post-translational modifications in target enzymes like acetylcholinesterase. Cross-resistance studies with other carbamates are critical for mechanistic clarity .
What methodologies optimize this compound’s photodegradation in agricultural runoff?
Advanced Research Question
Controlled photoreactor experiments with simulated sunlight (e.g., Xenon arc lamps) can test catalyst efficacy (e.g., TiO₂ nanoparticles). Monitor degradation products via LC-MS and assess toxicity of intermediates using bioassays. Response surface methodology (RSM) models the interplay of variables (catalyst concentration, pH) to maximize degradation efficiency .
How should researchers address variability in this compound adsorption coefficients (Kd) across soil types?
Basic Research Question
Batch equilibrium studies (OECD Guideline 106) measure Kd values for different soils characterized by organic carbon content, clay mineralogy, and pH. Use linear or Freundlich isotherms to model adsorption. Validate with field lysimeter trials to account for dynamic conditions (e.g., irrigation effects) .
What in vitro models are suitable for studying this compound’s neurotoxic effects in mammalian systems?
Basic Research Question
Primary neuronal cultures or neuroblastoma cell lines (e.g., SH-SY5Y) are used to assess acetylcholinesterase inhibition via Ellman’s assay. Mitochondrial toxicity (e.g., MTT assay) and oxidative stress markers (e.g., glutathione levels) should be quantified. Compare results with in vivo rodent models to evaluate translational relevance .
How can metabolomics identify sublethal effects of this compound on beneficial soil microbiota?
Advanced Research Question
Non-targeted metabolomics (GC-MS or LC-HRMS) profiles microbial metabolites in soil microcosms exposed to sublethal this compound doses. Multivariate analysis (PCA, PLS-DA) distinguishes perturbed metabolic pathways (e.g., amino acid synthesis). Correlate findings with 16S rRNA sequencing to link functional shifts to taxonomic changes .
What statistical frameworks are robust for analyzing dose-response relationships in this compound toxicity data?
Advanced Research Question
Generalized linear models (GLMs) with logit or probit links are standard for dose-response analysis. Bayesian hierarchical models account for inter-study variability. Use Akaike’s Information Criterion (AIC) to compare nonlinear models (e.g., hormesis curves) and avoid overfitting .
How do co-formulants in commercial formulations influence this compound’s bioavailability and toxicity?
Advanced Research Question
Compare pure this compound with commercial formulations using bioavailability assays (e.g., Caco-2 cell monolayers) and toxicity endpoints. Speciation analysis (e.g., ICP-MS) identifies adjuvant interactions. Fractional factorial designs isolate synergistic/antagonistic effects of co-formulants like surfactants .
What protocols ensure reproducibility in this compound synthesis for reference standard production?
Basic Research Question
Follow IUPAC guidelines for carbamate synthesis: react methyl isocyanate with the appropriate amine precursor under anhydrous conditions. Purity must be verified via NMR (¹H/¹³C), HPLC (≥99%), and elemental analysis. Store standards in amber vials at -20°C to prevent hydrolysis .
How can machine learning predict this compound’s environmental fate using heterogeneous datasets?
Advanced Research Question
Train random forest or neural network models on datasets spanning soil properties, climatic variables, and application rates. Feature importance analysis identifies dominant predictors (e.g., soil organic matter). Validate predictions with long-term field monitoring data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
